

Spectroscopic Profile of Bromoethyne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: bromoethyne

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This technical guide provides a comprehensive overview of the key spectroscopic data for **bromoethyne** (C_2HBr), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its unique structural features. This document also outlines detailed experimental protocols for obtaining these spectra, ensuring reproducibility and accuracy in your own research endeavors.

Spectroscopic Data Summary

The empirical formula for **bromoethyne** is C_2HBr , with a molecular weight of 104.93 g/mol [\[1\]](#). The following tables summarize the key quantitative data from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
2.33 ppm ^[2]	Singlet	1H	Ethyne H

^{13}C NMR Data

Chemical Shift (δ)	Assignment
~70-80 ppm (Expected)	$\text{C}\equiv\text{C-Br}$
~70-80 ppm (Expected)	$\text{H-C}\equiv\text{C}$

Note: Experimentally determined ^{13}C NMR data for **bromoethyne** is not readily available in the searched literature. The provided values are typical for acetylenic carbons and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
~3300	$\equiv\text{C-H}$ Stretch	Strong
~2100-2260	$\text{C}\equiv\text{C}$ Stretch	Medium
~580-780	C-Br Stretch	Strong

Note: The exact peak positions can vary depending on the sample phase (gas, liquid, or solid) and the spectrometer.

Mass Spectrometry (MS)

m/z	Ion Fragment	Relative Abundance
104	$[\text{C}_2\text{H}^{79}\text{Br}]^+$ (Molecular Ion, M^+)	High
106	$[\text{C}_2\text{H}^{81}\text{Br}]^+$ (Molecular Ion, $\text{M}+2$)	High (Similar to M^+)
79	$[^{79}\text{Br}]^+$	Variable
81	$[^{81}\text{Br}]^+$	Variable
25	$[\text{C}_2\text{H}]^+$	Variable

Note: The mass spectrum of **bromoethyne** will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion (M^+ and $\text{M}+2$) due to the natural abundance of the ^{79}Br and ^{81}Br isotopes.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (^1H and ^{13}C)

Sample Preparation:

Due to the volatile nature of **bromoethyne**, samples for NMR analysis should be prepared in a well-ventilated fume hood.

- Solvent Selection: Choose a suitable deuterated solvent that will not react with **bromoethyne**. Deuterated chloroform (CDCl_3) or deuterated acetone ($(\text{CD}_3)_2\text{CO}$) are common choices.
- Sample Concentration: For ^1H NMR, a concentration of 5-25 mg of **bromoethyne** in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ^{13}C NMR, a higher concentration of 50-100 mg is recommended.
- Tube Filling: Dissolve the **bromoethyne** in the deuterated solvent in a small vial before transferring the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid level is sufficient to cover the NMR probe's detection coils (typically around 4-5 cm).
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Add a small amount directly to the sample solution.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal resolution.
- ^1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse experiment is typically used.
 - Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

- Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is recommended.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
 - Number of Scans: A significantly larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons, although none are present in **bromoethyne**.

Infrared (IR) Spectroscopy

Gas-Phase IR:

Given **bromoethyne**'s volatility, gas-phase IR spectroscopy is a suitable method.

- Sample Cell: Use a gas cell with KBr or NaCl windows, which are transparent to IR radiation.
- Sample Introduction: Introduce a small amount of liquid **bromoethyne** into the evacuated gas cell. The liquid will vaporize to create a gaseous sample.
- Data Acquisition:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.
 - Resolution: A resolution of 4 cm^{-1} is generally sufficient for routine analysis.
 - Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
 - Background Spectrum: Record a background spectrum of the empty gas cell before introducing the sample. This will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

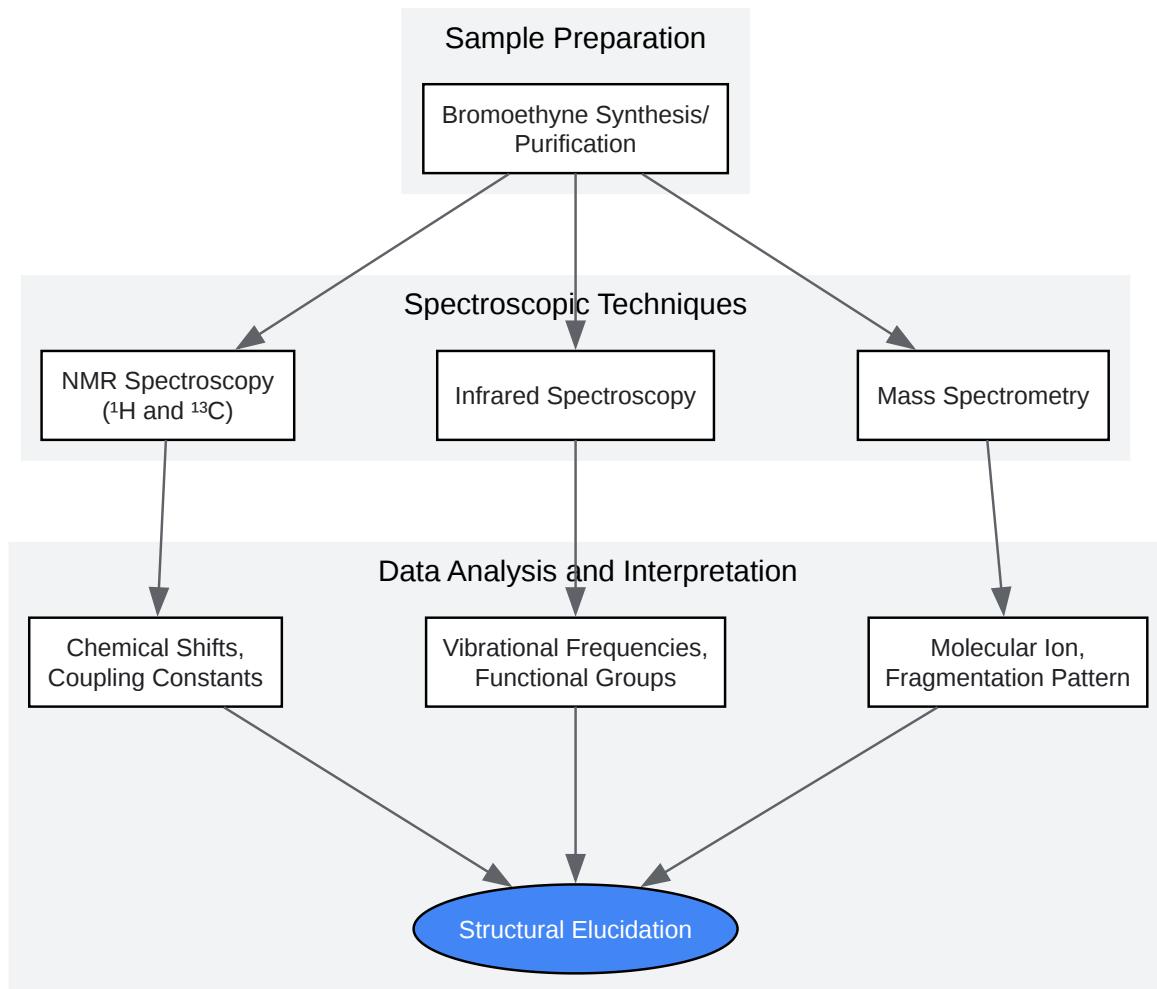
Electron Ionization (EI) Mass Spectrometry:

- Sample Introduction: **Bromoethyne** can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.
- Ionization:
 - Technique: Electron Ionization (EI) is a common method for small, volatile molecules.
 - Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **bromoethyne**.

Spectroscopic Analysis Workflow for Bromoethyne

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Caption: Workflow for the spectroscopic characterization of **bromoethyne**.

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References

- 1. Ethyne, bromo- | C₂HBr | CID 136381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bromoethyne(593-61-3) 1H NMR [m.chemicalbook.com]
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